molecular formula C6H12ClNO4S2 B1435958 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride CAS No. 1699674-31-1

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride

Cat. No. B1435958
M. Wt: 261.8 g/mol
InChI Key: WUGPUVSPSYYYII-UHFFFAOYSA-N
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Description

“1-(Methylsulfonyl)piperidin-4-amine” is a chemical compound with the empirical formula C6H14N2O2S and a molecular weight of 178.25 . It is commonly used in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)piperidine-4-sulfonyl chloride” were not found, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of “1-(Methylsulfonyl)piperidin-4-amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The compound “1-(Methylsulfonyl)piperidin-4-amine” has a predicted boiling point of 296.0±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Safety And Hazards

The safety data sheet for “1-(Methylsulfonyl)piperidin-4-amine” indicates that it is an irritant . It has hazard statements H315-H319-H225, which means it causes skin irritation, serious eye irritation, and is highly flammable .

properties

IUPAC Name

1-methylsulfonylpiperidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGPUVSPSYYYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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